molecular formula C35H26ClFN2O2S B2898468 1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole CAS No. 477887-83-5

1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole

Cat. No. B2898468
M. Wt: 593.11
InChI Key: GJQYESHMKMNWGG-NNLKUIAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole is a useful research compound. Its molecular formula is C35H26ClFN2O2S and its molecular weight is 593.11. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 1-(4-chlorophenyl)-5-aminomethyl-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole with 4-fluorobenzoyl chloride followed by the oxidation of the resulting imine to form the desired compound.

Starting Materials
1-(4-chlorophenyl)-5-aminomethyl-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole, 4-fluorobenzoyl chloride, Triethylamine, Methanol, Chloroform, Sodium bicarbonate, Sodium sulfate

Reaction
Step 1: Dissolve 1-(4-chlorophenyl)-5-aminomethyl-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole in chloroform and add triethylamine. Stir the mixture for 30 minutes at room temperature., Step 2: Add 4-fluorobenzoyl chloride to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add methanol to the reaction mixture and stir for 1 hour at room temperature., Step 4: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes at room temperature., Step 5: Extract the product with chloroform and wash with water., Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired compound.

properties

IUPAC Name

[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26ClFN2O2S/c1-23-7-18-30(19-8-23)42-34-26(22-38-41-35(40)25-9-14-28(37)15-10-25)11-20-32-31(34)21-33(24-5-3-2-4-6-24)39(32)29-16-12-27(36)13-17-29/h2-10,12-19,21-22H,11,20H2,1H3/b38-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQYESHMKMNWGG-NNLKUIAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C=NOC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C=N/OC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole

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